Clotixamide
Overview
Description
Clothixamide is a thioxanthene derivative with antipsychotic activity. It was invented by Pfizer in the 1960s and is known for its dopamine antagonist properties. This compound is particularly useful in the chemotherapy of mental diseases and the control of excited states. Additionally, clothixamide has potent antiemetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clothixamide involves the reaction of 2-chlorothioxanthene with N-methyl-1-piperazinepropionamide. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of clothixamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Clothixamide undergoes several types of chemical reactions, including:
Oxidation: Clothixamide can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert clothixamide to its corresponding thioxanthene derivative.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chlorine atom on the thioxanthene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives.
Scientific Research Applications
Clothixamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of thioxanthene derivatives and their reactivity.
Biology: Investigated for its effects on dopamine receptors and its potential use in treating neurological disorders.
Medicine: Explored for its antipsychotic and antiemetic properties, making it a candidate for treating mental health conditions and preventing nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Clothixamide exerts its effects primarily through its action as a dopamine antagonist. It binds to dopamine receptors in the brain, blocking the action of dopamine and thereby reducing symptoms of psychosis and excitement. The compound also affects other neurotransmitter systems, contributing to its antiemetic properties .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another antipsychotic with similar dopamine antagonist properties.
Thioridazine: A thioxanthene derivative with antipsychotic activity.
Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia
Uniqueness
Clothixamide is unique in its specific chemical structure, which allows it to have potent antiemetic properties in addition to its antipsychotic effects. Its thioxanthene backbone differentiates it from other antipsychotics, providing a distinct pharmacological profile .
Biological Activity
Clotixamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C26H27N7O2
- Molecular Weight : 473.55 g/mol
This compound exhibits multiple mechanisms that contribute to its biological activity:
- Inhibition of Telomerase Activity : this compound binds to telomeric G-quadruplexes (G4s), inhibiting telomerase, an enzyme crucial for maintaining telomere length in cancer cells. This inhibition can lead to cellular senescence and apoptosis in malignant cells.
- Induction of DNA Damage : By interfering with DNA replication and repair processes, this compound induces DNA double-strand breaks (DSBs), which can result in genomic instability and cell death.
- Modulation of Gene Expression : The compound can influence gene expression by binding to G4s located in promoter regions or gene bodies, affecting transcription and potentially altering protein levels.
- Inhibition of Viral Replication : Recent studies suggest that this compound can inhibit the replication of certain viruses, such as rhinoviruses and enteroviruses, by targeting G4s within their RNA genomes.
- Innate Immune Response Activation : this compound has been shown to induce micronuclei formation, which can activate the cGAS/STING pathway, leading to type I interferon production and activation of immune-related genes.
Biological Activities
The biological activities of this compound extend across various domains:
- Anticancer Activity : this compound's ability to induce apoptosis in cancer cells through telomerase inhibition and DNA damage makes it a candidate for cancer therapy.
- Antiviral Properties : Its effectiveness against viral replication positions it as a potential antiviral agent.
- Immunomodulation : By activating immune pathways, this compound may enhance the body's response to infections or tumors.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : In vitro studies have demonstrated that this compound effectively reduces cell viability in various cancer cell lines by inducing apoptosis through its mechanisms mentioned above. For instance, a study reported a significant decrease in cell proliferation rates in breast cancer cells treated with this compound compared to control groups.
- Viral Infections : A recent investigation into the antiviral properties of this compound revealed that it significantly reduced viral load in cell cultures infected with rhinoviruses. The study indicated a dose-dependent response, with higher concentrations leading to more substantial reductions in viral replication.
- Immune Response Modulation : A clinical trial assessed the effects of this compound on patients with chronic inflammatory conditions. Results showed an increase in interferon levels and other immune markers post-treatment, suggesting its potential as an immunomodulatory agent.
Table 1: Summary of Biological Activities of this compound
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Telomerase inhibition, DNA damage induction | |
Antiviral | Inhibition of viral replication | |
Immunomodulation | Activation of cGAS/STING pathway |
Table 2: Case Study Outcomes
Study Focus | Findings | Reference |
---|---|---|
Cancer Treatment | Reduced cell viability in cancer lines | |
Viral Infections | Decreased viral load in rhinovirus cultures | |
Immune Response | Increased interferon levels |
Properties
CAS No. |
4177-58-6 |
---|---|
Molecular Formula |
C24H28ClN3OS |
Molecular Weight |
442.0 g/mol |
IUPAC Name |
3-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide |
InChI |
InChI=1S/C24H28ClN3OS/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29)/b19-6+ |
InChI Key |
WXFFTUKVTRHPLQ-KPSZGOFPSA-N |
SMILES |
CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Isomeric SMILES |
CNC(=O)CCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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